![molecular formula C11H11N3O4 B1356118 Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-52-7](/img/structure/B1356118.png)
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Descripción general
Descripción
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group at the 8th position and an ethyl ester group at the 2nd position makes it a unique and valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by nitration and esterification reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization and functionalization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalytic systems, such as transition metal catalysts, and green chemistry principles, such as solvent-free or aqueous reactions, are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Hydrolysis reactions typically involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid derivatives
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]pyridine-2-carboxylate has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, highlighting its potential in treating infections caused by these pathogens.
Anticancer Properties
Recent research has explored the compound's role in cancer therapy. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. In vitro studies have demonstrated its ability to inhibit tumor growth in several cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. It has been shown to reduce the levels of pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be leveraged for therapeutic interventions in conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, researchers investigated the effects of this compound on human lung cancer cell lines. The findings revealed that treatment with this compound led to a marked increase in apoptosis markers compared to untreated controls. This study underscores its potential application in targeted cancer therapies.
Data Table: Summary of Biological Activities
Mecanismo De Acción
The mechanism of action of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The compound may also inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
8-Methylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.
Actividad Biológica
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 132272-52-7) is a synthetic compound belonging to the class of nitroimidazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Nitroimidazoles, including this compound, exert their biological effects primarily through the generation of reactive nitrogen species (RNS) upon reduction in anaerobic conditions. This mechanism leads to DNA damage and cell death in susceptible organisms, particularly in anaerobic bacteria and protozoa .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. It has been evaluated against various pathogens, including:
- Bacteria : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Studies indicate an MIC (Minimum Inhibitory Concentration) value of approximately 20 μM against Staphylococcus aureus and Escherichia coli .
- Protozoa : It has demonstrated efficacy against protozoan parasites such as Giardia lamblia and Entamoeba histolytica, with IC50 values comparable to those of established treatments like metronidazole .
Antiparasitic Activity
The nitro group in this compound is crucial for its antiparasitic activity. Research indicates that the compound inhibits key enzymes in the metabolic pathways of parasites, thereby hindering their growth and survival . For instance, it targets methionine aminopeptidase (MetAP), which is essential for protein maturation in many protozoa .
Study 1: Efficacy Against Giardia lamblia
In a controlled study, this compound was administered to infected mice. The results indicated a significant reduction in parasite load compared to untreated controls. The compound's pharmacokinetic profile suggested effective absorption and distribution within the host .
Study 2: Antibacterial Profile
A comparative analysis with other nitroimidazoles revealed that this compound exhibited superior antibacterial activity against resistant strains of E. coli. This study highlighted its potential as a candidate for developing new antibiotics .
Summary of Findings
Propiedades
IUPAC Name |
ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNJPNHNTLBCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563687 | |
Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132272-52-7 | |
Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.